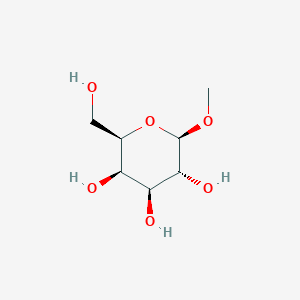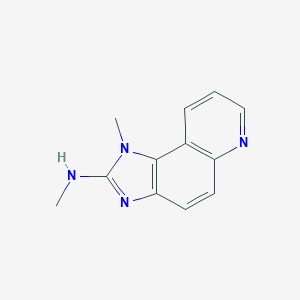
(1-萘基)乙基甲基丙烯酸酯
描述
“(1-Naphthyl)ethyl Methacrylate” is a methacrylate compound with a (1-Naphthyl)ethyl ester substitution . It has been used in the preparation of resin materials for bonding to dentin .
Synthesis Analysis
The synthesis of similar methacrylate-based monomers has been reported in the literature. For instance, 2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate (NOPMA) monomer was synthesized from the reaction of 2-[(2-naphthyloxy)methyl]oxirane with methacrylic acid in the presence of pyridine . The polymerization of NOPMA was carried out by free radical polymerization method in the presence of AIBN at 60 °C .
Molecular Structure Analysis
“(1-Naphthyl)ethyl Methacrylate” contains a total of 35 bonds; 19 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .
Chemical Reactions Analysis
The polymerization of similar methacrylate-based monomers, such as NOPMA, was carried out by free radical polymerization method in the presence of AIBN at 60 °C .
科学研究应用
Synthesis of Reactive Polymers
NEMA can be used to synthesize reactive polymers that are widely utilized as polymeric reagents or supports in biochemical and chemical applications . These polymers contain chemically reactive functional groups that can easily react with alcohols and amines, providing a single-step synthesis for reactive polymers.
Pressure-Sensitive Adhesives
The incorporation of a naphthyl group from NEMA into pressure-sensitive adhesives (PSAs) can significantly enhance their thermal stability . This is achieved by synthesizing a PSA matrix through solution polymerization, which includes butyl acrylate, acrylic acid, and ethyl acrylate within an acrylic copolymer.
UV-Curable Materials
NEMA can be used to introduce unsaturated carbon double bonds into polymers, making them suitable for UV curing . This application is particularly relevant in the development of UV-curable acrylic PSA tapes, which exhibit improved performance at high temperatures without leaving residues.
Polymer Modification
NEMA serves as a versatile monomer for the chemical modification of polymers . This process is used to prepare polymers with specific reactive groups that cannot be obtained through direct polymerization, thereby expanding the range of functional materials available for various applications.
Synthesis of Functional Esters
Functional esters derived from NEMA can act as general reactive group precursors in the synthesis of polymers . These esters are crucial for the preparation of polymers with desired properties and functionalities, such as enhanced chemical reactivity or specific physicochemical characteristics.
Advanced Polymer Composites
NEMA can be incorporated into polymer composites to improve their fire protection and thermal management capabilities . By adjusting the amount of NEMA and the curing process, researchers can optimize the material’s performance for specific environmental conditions.
安全和危害
未来方向
Recent studies have custom synthesized a novel molecule named ethylene glycol bis (ethyl methacrylate) (EGEMA) with the latest advances in modern organic chemical synthesis . EGEMA was designed to retain the reactive acrylate units . This suggests that there is ongoing research into the development of new methacrylate-based monomers with improved properties.
作用机制
Target of Action
(1-Naphthyl)ethyl Methacrylate is a methacrylate compound with a (1-Naphthyl)ethyl ester substitution . It is primarily used as a fluorescent probe in the study of interdiffusion of polymer latex . The primary targets of this compound are therefore the polymer latex particles.
Mode of Action
The compound interacts with its targets, the polymer latex particles, through a process known as interdiffusion . This process involves the movement of individual polymer chains from one latex particle to another, resulting in a change in the physical properties of the latex.
Result of Action
The primary result of (1-Naphthyl)ethyl Methacrylate’s action is a change in the physical properties of polymer latex particles. This can lead to changes in the properties of materials made from the latex, potentially allowing for the creation of materials with novel properties .
属性
IUPAC Name |
2-naphthalen-1-ylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGKWQDNFUFFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391393 | |
| Record name | (1-Naphthyl)ethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthyl)ethyl Methacrylate | |
CAS RN |
72642-30-9 | |
| Record name | (1-Naphthyl)ethyl Methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (1-Naphthyl)ethyl Methacrylate impact its bonding ability to dentin?
A1: While the provided research [, ] doesn't delve into specific structure-activity relationships for (1-Naphthyl)ethyl Methacrylate, it highlights that the molecule's structure, particularly the presence of the hydrophobic naphthyl group, doesn't significantly influence its long-term bonding stability in water when compared to other methacrylates. This suggests that other factors, such as the interaction of the methacrylate group with the dentin matrix and the overall resin formulation, might play a more dominant role in determining the bond strength. Further research focusing on specific molecular interactions and comparative studies with other adhesive monomers would be needed to fully elucidate the structure-activity relationship of (1-Naphthyl)ethyl Methacrylate in this context.
Q2: What happens to the bond strength of dental adhesives containing (1-Naphthyl)ethyl Methacrylate after prolonged exposure to water?
A2: The research indicates that while the bond strength of resins containing (1-Naphthyl)ethyl Methacrylate remains stable for the first six months of water immersion, it experiences a decline with further exposure []. This decrease is attributed to factors like collagen degradation and swelling within the dentin structure, as well as potential differences in resin degradation rates inside and outside the acid-resistant dentin layer []. This highlights the importance of considering the long-term stability of dental adhesives in moist environments like the oral cavity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

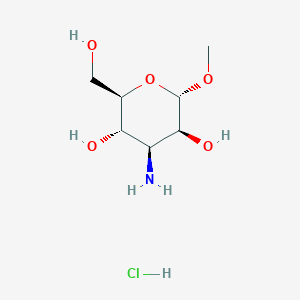
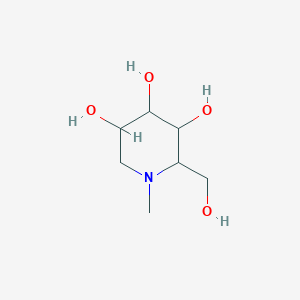
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
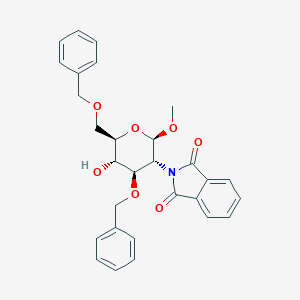
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)



